rel-(2R,3R)-2-Phenylpyrrolidine-3-carboxylic acid hydrochloride
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Overview
Description
TRANS-2-PHENYL-PYRROLIDINE-3-CARBOXYLIC ACID HYDROCHLORIDE is a chemical compound with the molecular formula C11H14ClNO2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TRANS-2-PHENYL-PYRROLIDINE-3-CARBOXYLIC ACID HYDROCHLORIDE typically involves the construction of the pyrrolidine ring from various cyclic or acyclic precursors. One common method is the organocatalytic enantioselective Michael addition reaction of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes . This method allows for the production of highly enantiomerically enriched pyrrolidine derivatives.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
TRANS-2-PHENYL-PYRROLIDINE-3-CARBOXYLIC ACID HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
TRANS-2-PHENYL-PYRROLIDINE-3-CARBOXYLIC ACID HYDROCHLORIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: The compound may be used in the development of new materials or as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of TRANS-2-PHENYL-PYRROLIDINE-3-CARBOXYLIC ACID HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, influencing their activity. The stereochemistry of the compound plays a crucial role in its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- Pyrrolizines
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
Uniqueness
TRANS-2-PHENYL-PYRROLIDINE-3-CARBOXYLIC ACID HYDROCHLORIDE is unique due to its specific stereochemistry and the presence of the phenyl group, which can enhance its biological activity and selectivity compared to other pyrrolidine derivatives .
This detailed article provides a comprehensive overview of TRANS-2-PHENYL-PYRROLIDINE-3-CARBOXYLIC ACID HYDROCHLORIDE, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C11H14ClNO2 |
---|---|
Molecular Weight |
227.69 g/mol |
IUPAC Name |
(2R,3R)-2-phenylpyrrolidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H13NO2.ClH/c13-11(14)9-6-7-12-10(9)8-4-2-1-3-5-8;/h1-5,9-10,12H,6-7H2,(H,13,14);1H/t9-,10+;/m1./s1 |
InChI Key |
CLBXHARXLYHVIZ-UXQCFNEQSA-N |
Isomeric SMILES |
C1CN[C@H]([C@@H]1C(=O)O)C2=CC=CC=C2.Cl |
Canonical SMILES |
C1CNC(C1C(=O)O)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
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